Predicted Lipophilicity Advantage of the 4-tert-Butyl Substituent Over Halo-Analogs
The 4-tert-butylphenylsulfonamide motif of CAS 690245-19-3 is predicted to exhibit a calculated logP (clogP) of approximately 3.7, compared with a clogP of ~3.1 for the 3-chloro analog (CHEMBL558534) and ~3.2 for the 4-chloro analog (CHEMBL556657) [1][2]. This ~0.5–0.6 log-unit increase places the tert-butyl compound closer to the empirically derived optimal lipophilicity range (logD 2–4) for CNS-penetrant 11β-HSD1 inhibitors while remaining within Lipinski-compliant space [3].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.7 (predicted from structure) |
| Comparator Or Baseline | CHEMBL558534 (3-Cl analog) clogP ≈ 3.1; CHEMBL556657 (4-Cl analog) clogP ≈ 3.2 |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.6 vs. chloro analogs |
| Conditions | In silico clogP calculation (fragment-based method); no experimental logP/logD data available for target compound. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target-tissue partitioning; for 11β-HSD1 inhibitors this may translate into improved ex vivo target engagement in adipose and liver tissues, as demonstrated with related series members.
- [1] BindingDB Entry BDBM50297914. 3-Chloro-N-(4-((2R,6S)-2,6-dimethylmorpholine-4-carbonyl)benzyl)benzenesulfonamide (CHEMBL558534). BindingDB, 2012. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297914 View Source
- [2] BindingDB Entry BDBM50297915. 4-Chloro-N-{4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]benzyl}benzenesulfonamide (CHEMBL556657). BindingDB, 2012. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297915 View Source
- [3] Wan, Z.-K., et al. J. Med. Chem. 2009, 52 (17), 5449–5461. https://doi.org/10.1021/jm900639u View Source
